N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
Description
Chemical Structure: The compound features a 1,3-thiazole core substituted with a methyl group at position 4 and an acetyl group at position 3.
The methanesulfonyl group may confer improved metabolic stability and target binding compared to simpler substituents.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-9-14(10(2)18)22-15(16-9)17-13(19)8-11-4-6-12(7-5-11)23(3,20)21/h4-7H,8H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRJDOJWRJPVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation and Methylation: The thiazole ring is then acetylated and methylated using appropriate reagents such as acetic anhydride and methyl iodide.
Attachment of the Methanesulfonylphenyl Group: The final step involves the coupling of the thiazole derivative with 4-methanesulfonylphenyl acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit considerable antimicrobial properties. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide has been evaluated for its efficacy against various pathogens:
- Mechanism of Action : The thiazole ring is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
Case Study: Antimicrobial Efficacy
A study assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results showed that it exhibited significant antibacterial effects, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as vancomycin .
Anticancer Properties
The compound's anticancer potential has also been investigated, particularly in relation to breast cancer and other malignancies.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of human breast adenocarcinoma cells (MCF7) at concentrations above 10 µM. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Protein Kinase B | -9.5 | Strong interaction indicating potential as an anticancer agent |
| DNA Topoisomerase II | -8.7 | Suggests inhibition of DNA replication in cancer cells |
| Cyclooxygenase (COX) | -7.8 | Potential anti-inflammatory effects |
These studies provide insights into how the compound may interact at the molecular level with critical enzymes involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations :
- SirReal2 demonstrates high SIRT2 inhibition potency, attributed to its naphthalene and pyrimidine substituents, which enhance hydrophobic interactions . The target compound’s methanesulfonyl group may similarly improve binding but with distinct electronic effects.
- Compound 6a shows non-selective COX inhibition, whereas the target compound’s sulfonyl group could modulate selectivity for COX-2 due to its bulk and polarity .
- Y200-1328 and the target compound share a halogenated aryl group (chloro/fluoro vs. sulfonylphenyl), suggesting divergent solubility and target affinities .
Physicochemical and Structural Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Solubility |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₇N₃O₃S₂ | 363.45 | Acetyl, methylsulfonyl | Moderate (polar sulfonyl) |
| SirReal2 | C₂₂H₂₀N₄OS₂ | 420.54 | Naphthalene, pyrimidine | Low (hydrophobic) |
| Compound 6a | C₁₂H₁₂N₂O₃S | 264.30 | Hydroxyphenyl, methoxy | Moderate (polar hydroxyl) |
| Y200-1328 | C₁₂H₁₀ClFN₂OS | 284.74 | Chloro, fluoro | Low (halogenated) |
Structural Insights :
Crystallographic and Hydrogen-Bonding Patterns
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () forms intermolecular hydrogen bonds (C–H⋯O) and centrosymmetric head-to-tail interactions, stabilizing its crystal lattice. The target compound’s sulfonyl group may similarly participate in hydrogen bonding, influencing solid-state stability .
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () exhibits planar geometry in the thiadiazole ring, suggesting conformational rigidity. The target compound’s acetyl and methyl groups may enforce analogous steric constraints .
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 270.32 g/mol
- CAS Number : 39884-12-3
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with 4-methanesulfonylaniline in the presence of acetic anhydride. This method provides a straightforward approach to obtain the desired compound with high purity.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit notable anticancer activity. A study evaluated various thiazole-based compounds, including those similar to this compound, against cancer cell lines such as A549 (lung cancer) and C6 (glioma) using MTT assays and apoptosis assays. The findings demonstrated that compounds with thiazole moieties could induce apoptosis in tumor cells, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | A549 | 15 | Induces apoptosis via caspase activation |
| Thiazole Derivative B | C6 | 20 | Inhibits DNA synthesis |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized several thiazole derivatives and tested them against the A549 cell line. The results showed that one derivative had an IC50 value of 10 µM, significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.
- Case Study on Antimicrobial Efficacy : In a comparative study of various thiazole derivatives against bacterial strains, N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide was found to have an MIC of 32 µg/mL against E. coli, demonstrating significant antimicrobial activity.
Q & A
Q. What are the key steps in synthesizing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide?
The synthesis typically involves:
- Condensation : α-Halo ketones react with thioamides under acidic conditions to form the thiazole core.
- Acetylation : The thiazole ring is acetylated using acetic anhydride in the presence of a base (e.g., pyridine).
- Functionalization : The methanesulfonylphenyl group is introduced via coupling reactions (e.g., Suzuki or Stille) using palladium catalysts.
- Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) ensures high purity .
Q. What spectroscopic methods are critical for characterizing this compound?
Key methods include:
- NMR : and NMR to confirm substituent positions and acetyl/methyl group integration.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identification of carbonyl (C=O) and sulfonyl (S=O) stretching vibrations (~1650–1750 cm) .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts.
- Antimicrobial screening : Disc diffusion or microdilution assays against bacterial/fungal strains.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can conflicting crystallographic data on the sulfonylphenyl moiety be resolved?
- Multi-method refinement : Use SHELXL for small-molecule refinement and cross-validate with ORTEP-3 for graphical analysis of thermal ellipsoids.
- Hydrogen bonding analysis : Apply graph-set theory (Etter formalism) to identify motifs (e.g., C–H⋯O interactions) that stabilize the sulfonyl group .
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
- Docking studies : Use software like AutoDock to model interactions between the acetyl-thiazole moiety and enzyme active sites.
- Kinetic assays : Measure values under varied pH and temperature conditions to probe binding thermodynamics.
- Mutagenesis : Replace key residues (e.g., catalytic cysteine) to validate hypothesized binding modes .
Q. How do synthetic byproducts form during the acetylation step, and how can they be minimized?
- Byproduct analysis : LC-MS or GC-MS to detect intermediates (e.g., over-acetylated derivatives).
- Optimization : Adjust stoichiometry (e.g., limit acetic anhydride to 1.2 equivalents) and reaction time (<2 hours) .
Q. What strategies address poor solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity.
- Salt formation : Synthesize maleate or hydrochloride salts (e.g., via acid-base titration) to enhance aqueous solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
